molecular formula C11H18ClNO4 B2490168 ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochloride CAS No. 2490400-46-7

ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochloride

Cat. No.: B2490168
CAS No.: 2490400-46-7
M. Wt: 263.72
InChI Key: GOVBIMRRWCTWCS-UHFFFAOYSA-N
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Description

This compound is a derivative of bicyclo[2.1.1]hexane . Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds .


Synthesis Analysis

The synthesis of such compounds often involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Chemical Reactions Analysis

The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Physical and Chemical Properties Analysis

The compound is available in powder form . Its CAS Number is 2230799-70-7 .

Scientific Research Applications

Novel Synthetic Approaches

  • Synthesis of Conformationally Rigid Spiro-Linked Amino Acids : Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride has been used in synthesizing conformationally rigid analogues of glutamic acid and lysine, offering new perspectives in the development of unique amino acid derivatives (Yashin et al., 2019).

Biological Activity

  • Antitumor and Anti-Monoamine Oxidase Activities : The compound has shown potential in synthesizing derivatives with antitumor and anti-monoamine oxidase activities, highlighting its significance in medicinal chemistry and drug development (Markosyan et al., 2020).

Molecular Structure and Behavior

  • Conformational Analysis through NMR Spectra : Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride has been involved in studies exploring the conformational changes of molecules, particularly through NMR spectroscopy, which is critical in understanding the behavior of complex molecular structures (Abe et al., 2010).

Antidepressant Potential

  • Potential Antidepressant Derivatives : Research has also focused on synthesizing derivatives of the compound to evaluate their antidepressant properties, demonstrating its versatility in psychopharmacology (Bonnaud et al., 1987).

Antimalarial and Antimycobacterium Activities

  • Antimalarial and Antimycobacterium Activities : Derivatives of Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate have been synthesized and evaluated for their antimalarial and antimycobacterium activities, showcasing the compound's potential in treating infectious diseases (Ningsanont et al., 2003).

Safety and Hazards

The compound has the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds, while still being underexplored from a synthetic accessibility point of view . Therefore, future research may focus on exploring this chemical space further.

Properties

IUPAC Name

ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.ClH/c1-2-15-8(13)10-3-9(4-10,5-12)16-11(10)6-14-7-11;/h2-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBIMRRWCTWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23COC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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